molecular formula C19H20N4O7 B12940162 (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(((1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)amino)oxy)tetrahydro-2H-pyran-2-carboxylic acid

(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(((1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)amino)oxy)tetrahydro-2H-pyran-2-carboxylic acid

Cat. No.: B12940162
M. Wt: 416.4 g/mol
InChI Key: YZOJGZCDCRPMLU-GLRLOKQVSA-N
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Description

(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(((1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)amino)oxy)tetrahydro-2H-pyran-2-carboxylic acid is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(((1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)amino)oxy)tetrahydro-2H-pyran-2-carboxylic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key bonds through various organic reactions. Common synthetic routes may include the use of protecting groups for the hydroxyl functionalities, followed by the introduction of the imidazo[4,5-b]pyridin-2-yl group through nucleophilic substitution or coupling reactions. The final deprotection step yields the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(((1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)amino)oxy)tetrahydro-2H-pyran-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The imidazo[4,5-b]pyridin-2-yl group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the specific functional group being targeted. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the imidazo[4,5-b]pyridin-2-yl group could yield a more saturated heterocyclic compound.

Scientific Research Applications

Chemistry

In chemistry, (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(((1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)amino)oxy)tetrahydro-2H-pyran-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it a valuable tool for understanding biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its interactions with molecular targets could lead to the development of new drugs for various diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability, reactivity, or other desired characteristics.

Mechanism of Action

The mechanism of action of (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(((1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)amino)oxy)tetrahydro-2H-pyran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(((1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)amino)oxy)tetrahydro-2H-pyran-2-carboxylic acid include other imidazo[4,5-b]pyridine derivatives and tetrahydropyran-based compounds. These compounds share structural similarities but may differ in their functional groups or overall molecular architecture.

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups and its specific stereochemistry. This unique structure allows for a wide range of chemical reactions and interactions, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C19H20N4O7

Molecular Weight

416.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C19H20N4O7/c1-23-11-7-10(9-5-3-2-4-6-9)8-20-16(11)21-19(23)22-30-18-14(26)12(24)13(25)15(29-18)17(27)28/h2-8,12-15,18,24-26H,1H3,(H,27,28)(H,20,21,22)/t12-,13-,14+,15-,18-/m0/s1

InChI Key

YZOJGZCDCRPMLU-GLRLOKQVSA-N

Isomeric SMILES

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1NO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Canonical SMILES

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1NOC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

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